molecular formula C15H20Cl2N2O B12922619 (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide

Cat. No.: B12922619
M. Wt: 315.2 g/mol
InChI Key: XPVRFPGHRWBNNV-QPJJXVBHSA-N
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Description

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide typically involves a multi-step process. The starting materials include 6-chloropyridine-3-carbaldehyde, 2-methylpropylamine, and 4-chloropent-2-enoic acid. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction proceeds through a series of steps including condensation, chlorination, and amidation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide: shares structural similarities with other chlorinated pyridine derivatives.

    2-cyclohexyl-4,6-dinitrophenol compound with 3-(1-methyl-2-phenoxyethoxy)propylamine:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a chloro group and a pyridine moiety, which are often associated with various pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an anti-cancer agent, antimicrobial properties, and effects on enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The presence of the chloropyridine group is thought to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves competitive binding to the active site of these enzymes.

Case Studies and Research Findings

StudyObjectiveFindings
Anticancer EffectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Antimicrobial ActivityExhibited antibacterial activity against Staphylococcus aureus with MIC values below 10 µg/mL.
Enzyme InhibitionInhibited AChE with an IC50 value of 5 µM, suggesting potential for neuroprotective applications.

Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

(E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide

InChI

InChI=1S/C15H20Cl2N2O/c1-11(2)9-19(15(20)7-4-12(3)16)10-13-5-6-14(17)18-8-13/h4-8,11-12H,9-10H2,1-3H3/b7-4+

InChI Key

XPVRFPGHRWBNNV-QPJJXVBHSA-N

Isomeric SMILES

CC(C)CN(CC1=CN=C(C=C1)Cl)C(=O)/C=C/C(C)Cl

Canonical SMILES

CC(C)CN(CC1=CN=C(C=C1)Cl)C(=O)C=CC(C)Cl

Origin of Product

United States

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